2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further modified with a 2,2-dimethylcyclopropanecarbonyl group
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter crucial for learning and memory .
Mode of Action
The related compound mentioned above inhibits ache and buche, preventing the breakdown of acetylcholine and enhancing cognitive functions . The compound was found to be a mixed-type inhibitor, indicating it can bind to both the active site and an allosteric site on the enzyme .
Biochemical Pathways
By inhibiting ache and buche, the compound would affect the cholinergic system, which plays a significant role in memory and learning .
Result of Action
By inhibiting ache and buche, the compound could potentially increase acetylcholine levels, enhancing cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the 2,2-dimethylcyclopropanecarbonyl group: This step involves the reaction of the piperazine intermediate with 2,2-dimethylcyclopropanecarbonyl chloride under basic conditions to form the desired piperazine derivative.
Coupling with pyrimidine: The final step involves coupling the modified piperazine with a pyrimidine derivative under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its pharmacokinetic and pharmacodynamic properties to assess its suitability for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but has a phenyl group instead of the 2,2-dimethylcyclopropanecarbonyl group.
2-(4-methylpiperazin-1-yl)pyrimidine: This compound features a methyl group on the piperazine ring instead of the cyclopropane derivative.
Uniqueness
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWRXDQVCECAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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